Fludrocortisone

Beschreibung

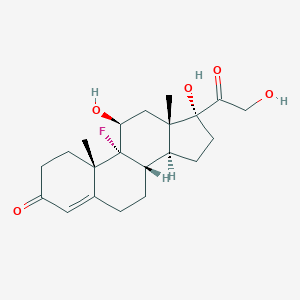

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXVEMMRQDVLJB-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023061 | |

| Record name | Fludrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fludrocortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 140 mg/L at 25 °C, 2.24e-01 g/L | |

| Record name | FLUDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fludrocortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

127-31-1 | |

| Record name | Fludrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludrocortisone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fludrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fludrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludrocortisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0476M545B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fludrocortisone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fludrocortisone's Impact on Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of the synthetic mineralocorticoid receptor agonist, fludrocortisone, on adult hippocampal neurogenesis. It is established that while activation of the glucocorticoid receptor (GR) can suppress the proliferation and neurogenesis of adult hippocampal progenitor cells, the stimulation of the mineralocorticoid receptor (MR) is linked to neuronal survival in the dentate gyrus.[1][2][3][4][5] this compound has emerged as a potent tool to investigate the therapeutic potential of MR activation. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to elicit these findings, and visually represents the core signaling pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts targeting hippocampal neurogenesis for the treatment of cognitive and neurodegenerative disorders.

Core Concepts: Mineralocorticoid vs. Glucocorticoid Receptor Signaling

In the hippocampus, a brain region critical for learning and memory, corticosteroids exert their influence through two main receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[1][2] While both receptors are activated by endogenous glucocorticoids, their downstream effects on neurogenesis are notably distinct. GR activation is generally associated with a reduction in adult hippocampal progenitor cell proliferation.[1][2][3][4] Conversely, MR signaling is linked to neuronal survival.[1][2][3][4] this compound is a potent MR agonist, making it a valuable compound for dissecting the specific roles of MR activation in the complex process of adult hippocampal neurogenesis.[1][2][5]

Quantitative Effects of this compound on Hippocampal Progenitor Cells

The following tables summarize the quantitative findings from a key study by Gesmundo et al. (2016), which investigated the effects of this compound on adult rat hippocampal progenitor cells (AHPs) in vitro.

Table 1: Effects of this compound on AHP Survival, Proliferation, and Apoptosis under Growth Factor Deprivation

| Treatment Condition | Cell Survival (% of Control) | Cell Proliferation (³H-thymidine incorporation, % of Control) | Apoptosis (Caspase-3 activity, % of Control) |

| Control (Normal Medium) | 100 ± 5 | 100 ± 8 | 100 ± 7 |

| Growth Factor Deprived (GFD) | 65 ± 4 | 58 ± 6 | 155 ± 12** |

| GFD + this compound (1 µM) | 88 ± 6## | 85 ± 7## | 110 ± 9## |

| GFD + this compound (1 µM) + Spironolactone (MR Antagonist, 10 µM) | 70 ± 5 | 62 ± 5 | 148 ± 11 |

| GFD + this compound (1 µM) + Dexamethasone (GR Agonist, 1 µM) | 68 ± 6 | 60 ± 7 | 150 ± 10 |

*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. GFD.

Table 2: Effects of this compound on AHP Survival and Proliferation in the Presence of Amyloid-β (1-42)

| Treatment Condition | Cell Survival (% of Control) | Cell Proliferation (³H-thymidine incorporation, % of Control) | Apoptosis (Caspase-3 activity, % of Control) |

| Control | 100 ± 6 | 100 ± 9 | 100 ± 8 |

| Amyloid-β (1-42) (1 µM) | 72 ± 5 | 65 ± 7 | 145 ± 10** |

| Amyloid-β (1-42) + this compound (1 µM) | 92 ± 7## | 88 ± 8## | 108 ± 7## |

*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. Amyloid-β (1-42).

Key Signaling Pathways Modulated by this compound

This compound exerts its pro-survival and proliferative effects on adult hippocampal progenitors by activating several key intracellular signaling cascades.[1][2][3] These pathways are crucial for neuronal health and plasticity.

Pro-Survival and Proliferative Signaling

This compound has been shown to activate the cAMP/PKA/CREB and PI3K/Akt/mTOR pathways.[1][2] Activation of these pathways is fundamental for promoting cell survival and proliferation. A critical downstream effect is the inactivation of Glycogen Synthase Kinase-3β (GSK-3β) through phosphorylation.[1][2] Inactivation of GSK-3β is a key event in promoting neurogenesis and neuronal survival.[1]

Caption: this compound Pro-Survival Signaling Cascade.

Counteracting Amyloid-β Induced Toxicity

In models of Alzheimer's disease-related pathology, this compound has been demonstrated to mitigate the detrimental effects of amyloid-β (Aβ) peptides.[1][2] Specifically, this compound can counteract Aβ-induced hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease, through Akt and GSK-3β-mediated signaling.[1][2][3]

Caption: this compound's Protective Role Against Aβ Toxicity.

Detailed Experimental Protocols

The following methodologies are based on the study by Gesmundo et al. (2016) and provide a framework for replicating and extending these findings.

Cell Culture of Adult Hippocampal Progenitors (AHPs)

-

Cell Line: Adult rat hippocampal progenitor cells.

-

Coating of Culture Vessels: Flasks or wells are coated with polyornithine.

-

Proliferation Medium: Stemline™ Neural Stem Cell Expansion Medium supplemented with 20 ng/ml of human basic fibroblast growth factor (b-FGF).

-

Culture Conditions: 37°C in a 5% CO₂ humidified atmosphere.

-

Experimental Conditions: For experiments involving growth factor deprivation, cells are cultured in the absence of b-FGF.

Cell Viability and Proliferation Assays

-

MTT Assay (Viability):

-

Plate AHPs in 96-well plates.

-

Treat with experimental compounds (e.g., this compound, amyloid-β) for the desired duration.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure absorbance at 570 nm.

-

-

³H-Thymidine Incorporation Assay (Proliferation):

-

Plate AHPs in 24-well plates.

-

Treat with experimental compounds.

-

During the final hours of treatment, add ³H-thymidine to each well.

-

Wash cells with phosphate-buffered saline (PBS).

-

Precipitate DNA with trichloroacetic acid (TCA).

-

Lyse cells with NaOH.

-

Measure radioactivity using a liquid scintillation counter.

-

Apoptosis Assay

-

Caspase-3 Activity Assay:

-

Culture and treat AHPs as required.

-

Lyse cells and collect the supernatant.

-

Incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Measure the release of p-nitroaniline (pNA) by reading the absorbance at 405 nm.

-

Western Blotting for Signaling Pathway Analysis

-

Culture and treat AHPs.

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-Tau, Tau).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensity and normalize to loading controls.

Caption: General Experimental Workflow for AHP Studies.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, through its potent activation of the mineralocorticoid receptor, promotes the survival and proliferation of adult hippocampal progenitor cells. This is achieved via the modulation of key intracellular signaling pathways, including the cAMP/PKA/CREB and PI3K/Akt/mTOR cascades. Furthermore, this compound demonstrates neuroprotective effects in the context of amyloid-β toxicity, suggesting its potential relevance for neurodegenerative diseases.

For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting the mineralocorticoid receptor to enhance hippocampal neurogenesis. Future research should focus on in vivo studies to validate these in vitro findings and to assess the impact of MR agonism on cognitive function in animal models of aging and neurodegeneration. Elucidating the full spectrum of downstream gene targets of MR activation in hippocampal progenitors will also be a critical next step in understanding the precise mechanisms of action and identifying novel therapeutic targets.

References

- 1. Frontiers | The Mineralocorticoid Agonist this compound Promotes Survival and Proliferation of Adult Hippocampal Progenitors [frontiersin.org]

- 2. The Mineralocorticoid Agonist this compound Promotes Survival and Proliferation of Adult Hippocampal Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mineralocorticoid Agonist this compound Promotes Survival and Proliferation of Adult Hippocampal Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of Brain-Derived Neurotrophic Factor and Glucocorticoid Stress in Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fludrocortisone in Auditory Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the role of fludrocortisone, a synthetic mineralocorticoid, in the field of auditory neuroscience. This compound, traditionally used for its potent mineralocorticoid activity in managing adrenal insufficiency, is gaining attention for its potential therapeutic applications in various hearing disorders. This document synthesizes current research findings, focusing on the molecular mechanisms, experimental evidence from preclinical and clinical studies, and detailed protocols relevant to its investigation. The primary mechanism of action centers on the regulation of inner ear fluid and ion homeostasis via mineralocorticoid receptors, offering a promising avenue for otoprotective and restorative therapies.

Molecular Mechanism of Action in the Auditory System

This compound exerts its effects by acting as a potent agonist for mineralocorticoid receptors (MR), which are expressed in various tissues within the cochlea, including the stria vascularis and spiral ganglion neurons.[1][2] The stria vascularis is crucial for generating the endocochlear potential, a key factor for normal hearing function.[3]

The primary function of this compound in the inner ear is the regulation of ion and fluid balance, a process critical for maintaining the unique electrochemical environment of the endolymph.[1][4] This is achieved through the modulation of ion transport proteins, most notably the Na+/K+-ATPase pump.[2][5] Activation of mineralocorticoid receptors by this compound is believed to upregulate the expression and activity of Na+/K+-ATPase, leading to increased sodium and water reabsorption and potassium secretion.[6] This action helps to maintain the high potassium concentration of the endolymph, which is essential for hair cell function and auditory signal transduction.[3]

Dysfunction in this delicate balance is implicated in several hearing pathologies, including endolymphatic hydrops (a hallmark of Meniere's disease) and some forms of age-related and autoimmune hearing loss.[4][7] By restoring ionic homeostasis, this compound may alleviate the underlying pathophysiology of these conditions.

Signaling Pathway of this compound in Cochlear Stria Vascularis

Caption: this compound signaling pathway in cochlear cells.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative findings from key studies investigating the effects of this compound and aldosterone on auditory function.

Table 1: Effect of this compound on Auditory Brainstem Response (ABR) Thresholds in MRL/MpJ-Faslpr Autoimmune Mice

| Treatment Group | Dose | Duration | Change in ABR Threshold (dB) at 2 months |

| Untreated Control | - | 2 months | Significant Elevation |

| This compound (Low Dose) | 3 µg/kg | 2 months | Effective in preventing/reversing hearing loss |

| This compound (High Dose) | 10 µg/kg | 2 months | Effective, with the lower dose showing greater effect over time |

Data synthesized from Trune & Kempton (2001) and related studies by the same group. Specific dB values for threshold shifts were not consistently provided in the abstracts, but the direction and significance of the effects were reported.[4][8]

Table 2: Comparative Efficacy of Aldosterone and Prednisolone on ABR Thresholds in MRL/MpJ-Faslpr Autoimmune Mice

| Treatment Group | Dose | Duration | Outcome on ABR Thresholds |

| Untreated Control | - | 2 months | Continued elevation |

| Aldosterone | 15 µg/kg/day | 2 months | Improved or unchanged thresholds |

| Prednisolone | 5 mg/kg/day | 2 months | Improved or unchanged thresholds |

Data from Trune, Kempton, & Kessi (2000). This study demonstrated that the mineralocorticoid aldosterone was as effective as the glucocorticoid prednisolone in reversing hearing loss in this mouse model.[9]

Table 3: Hearing Gain in Patients with Idiopathic Sensorineural Hearing Loss Treated with this compound

| Treatment Group | Dose | Duration | Average Hearing Gain (Right Ear, dB) | Average Hearing Gain (Left Ear, dB) |

| This compound | 0.1 mg/12 hours | 3 months | 9.6 | 12.8 |

| Glucocorticoid (Deflazacort) | 6 mg/12 hours | 3 months | 6.7 | 9.2 |

| Vasodilator (Nimodipine) | 30 mg/8 hours | 3 months | 4.5 | 3.0 |

| Placebo | - | 3 months | Not reported | Not reported |

Data from López-Campos et al. (2015). The study included 26 patients in the this compound group. The hearing gain was found to be significantly superior in the mineralocorticoid group.[10][11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and auditory function.

Auditory Brainstem Response (ABR) Measurement in Mice

Objective: To assess the functional integrity of the auditory pathway from the cochlea to the brainstem.

Materials:

-

Anesthetized mouse (e.g., ketamine/xylazine cocktail)

-

Sound-attenuating chamber

-

Subdermal needle electrodes

-

Sound delivery system (e.g., speakers for free-field or insert earphones)

-

ABR recording hardware and software

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the mouse and place it on a heating pad within the sound-attenuating chamber.

-

Insert subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in a distal location such as the contralateral ear or hind leg (ground).

-

Deliver acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 8, 16, 32 kHz) to the test ear.

-

Record the electrical activity from the electrodes. The signal is amplified, filtered, and averaged over multiple stimulus presentations.

-

Vary the intensity of the stimulus in descending steps (e.g., 10 dB steps) to determine the hearing threshold, which is the lowest intensity at which a discernible ABR waveform (typically Wave I-V) is present.[13][14]

Histological Analysis of Stria Vascularis Morphology

Objective: To qualitatively and quantitatively assess the structural integrity of the stria vascularis.

Materials:

-

Mouse cochlear tissue

-

Fixative (e.g., 4% paraformaldehyde)

-

Decalcifying agent (e.g., EDTA)

-

Embedding medium (e.g., paraffin or resin)

-

Microtome

-

Stains (e.g., Hematoxylin and Eosin - H&E, Toluidine blue)

-

Light microscope

-

Image analysis software for morphometry

Procedure:

-

Euthanize the mouse and dissect the temporal bones.

-

Fix the cochleae by perilymphatic perfusion or immersion in fixative.

-

Decalcify the cochleae in EDTA solution for several days.

-

Dehydrate the tissue through a graded series of ethanol and embed in the chosen medium.

-

Section the cochleae using a microtome to obtain thin sections (e.g., 5-10 µm).

-

Mount the sections on microscope slides and stain with H&E or other relevant stains to visualize cellular structures.

-

Examine the sections under a light microscope to assess the morphology of the stria vascularis, looking for signs of atrophy, edema, or cellular damage.[15][16]

-

For quantitative analysis (morphometry), use image analysis software to measure parameters such as the cross-sectional area of the stria vascularis, the density of capillaries, and the thickness of the different cell layers.[15][17]

Visualizations

Experimental Workflow for Otoprotective Drug Screening in vivo

Caption: Workflow for in vivo otoprotective drug testing.

Logical Relationship of this compound's Therapeutic Effect

References

- 1. Conditional Ablation of Glucocorticoid and Mineralocorticoid Receptors from Cochlear Supporting Cells Reveals Their Differential Roles for Hearing Sensitivity and Dynamics of Recovery from Noise-Induced Hearing Loss [mdpi.com]

- 2. Cochlear distribution of Na,K-ATPase and corticosteroid receptors in two mouse strains with congenital hearing disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stria vascularis of cochlear duct - Wikipedia [en.wikipedia.org]

- 4. Aldosterone and prednisolone control of cochlear function in MRL/MpJ-Fas(lpr) autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Na,K-ATPase expression in the mouse cochlea is not dependent on the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low Dose Combination Steroids Control Autoimmune Mouse Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldosterone (mineralocorticoid) equivalent to prednisolone (glucocorticoid) in reversing hearing loss in MRL/MpJ-Fas1pr autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comparative Study on Efficacy of Fludrocortisones versus Glucocorticoids and Vasodilators in the Treatment of Idiopathic Sensorineural Cochlear Hearing Loss [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Estimation of Volume of Stria Vascularis and the Length of Its Capillaries in the Human Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. A morphometric technique for analysis of cochlear vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Fludrocortisone's Impact on Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of how fludrocortisone, a synthetic corticosteroid, influences the permeability of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular pathways.

Quantitative Impact of Corticosteroids on BBB Permeability

Corticosteroids, including this compound and hydrocortisone, have been shown to enhance the barrier properties of the BBB. This effect is primarily achieved by modulating the expression of tight junction proteins, which are critical for maintaining the integrity of the barrier.

| Experimental Model | Corticosteroid & Concentration | Key Permeability Metric | Result | Reference |

| Murine brain capillary endothelial (cEND) cells | Hydrocortisone (110 nM) | Permeability to 4 kDa FITC-dextran | Significant decrease in permeability compared to control. | [2] |

| Murine brain capillary endothelial (cEND) cells | Hydrocortisone (10-6 M) | Occludin mRNA expression | Upregulation detected after 24 hours of treatment. | [2] |

| Human brain microvascular endothelial cell line (hCMEC/D3) | Glucocorticoids | Transendothelial Electrical Resistance (TEER) | More than threefold enhancement. | [3] |

| Human brain microvascular endothelial cell line (hCMEC/D3) | Glucocorticoids | Occludin protein expression | 2.75 ± 0.04-fold induction. | [3] |

| Human brain microvascular endothelial cell line (hCMEC/D3) | Glucocorticoids | Claudin-5 protein expression | Up to 2.32 ± 0.11-fold induction. | [3] |

| Primary retinal endothelial cells | Hydrocortisone (500 ng/ml) | Claudin-5 protein content | Approximately 2.5-fold increase after 24 hours. | [4] |

Signaling Pathways of this compound at the BBB

This compound exerts its effects on the BBB primarily through the glucocorticoid receptor (GR), and to a lesser extent, the mineralocorticoid receptor (MR), to which it is a potent agonist.[5][6] The predominant pathway for enhancing BBB integrity involves the genomic action of the GR.

Glucocorticoid Receptor-Mediated Enhancement of Tight Junctions

Upon binding to a corticosteroid like this compound, the GR translocates to the nucleus. There, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2][7] This binding event initiates the transcription of genes encoding key tight junction proteins, such as occludin and claudin-5.[2][3][4] The subsequent increase in the protein levels of occludin and claudin-5 reinforces the tight junctions between the endothelial cells of the BBB, leading to decreased paracellular permeability.[7]

Experimental Protocols

This section details common methodologies used to assess the impact of this compound on BBB permeability.

In Vitro Measurement of Transendothelial Electrical Resistance (TEER)

TEER is a widely used method to measure the integrity of tight junction dynamics in cell culture models of the BBB.[8]

Protocol:

-

Cell Culture: Brain microvascular endothelial cells (e.g., hCMEC/D3) are seeded on a semipermeable filter insert (e.g., Transwell®) that separates two compartments, an apical (blood side) and a basolateral (brain side) chamber.[8][9]

-

Treatment: Once the cells form a confluent monolayer, they are treated with varying concentrations of this compound in the culture medium.

-

Measurement: A specialized voltmeter with an electrode pair is used. One electrode is placed in the apical chamber and the other in the basolateral chamber. The electrical resistance across the cell monolayer is then measured.

-

Data Analysis: TEER values are typically reported in Ω·cm². An increase in TEER corresponds to a tightening of the paracellular barrier and decreased permeability.[8]

In Vitro Permeability Assay with Tracers

This method quantifies the passage of molecules of different sizes across an in vitro BBB model.

Protocol:

-

Cell Culture: Similar to the TEER protocol, brain endothelial cells are cultured on filter inserts.

-

Treatment: The cell monolayer is treated with this compound.

-

Tracer Application: A tracer molecule of a specific molecular weight (e.g., fluorescein-labeled dextran) is added to the apical chamber.[2]

-

Sampling: At various time points, samples are collected from the basolateral chamber.

-

Quantification: The concentration of the tracer in the basolateral samples is measured using a plate reader (for fluorescent tracers).

-

Data Analysis: The permeability coefficient is calculated to determine the rate of tracer passage across the monolayer. A lower permeability coefficient indicates a less permeable barrier.

In Vivo Measurement of BBB Permeability using Evans Blue

The Evans Blue assay is a common in vivo method to assess BBB integrity in animal models.[10]

Protocol:

-

Animal Model: A suitable animal model (e.g., mouse) is administered this compound for a specified duration.

-

Evans Blue Injection: Evans Blue dye, which binds to serum albumin, is injected intravenously. Under normal conditions, the Evans Blue-albumin complex cannot cross the BBB.[10]

-

Circulation and Perfusion: The dye is allowed to circulate for a defined period. The animal is then anesthetized and perfused with saline to remove the dye from the vasculature.

-

Brain Extraction and Homogenization: The brain is removed, and specific regions are dissected and homogenized.

-

Dye Extraction and Quantification: The Evans Blue dye is extracted from the brain tissue using a solvent (e.g., formamide). The amount of extravasated dye is then quantified by measuring its absorbance using a spectrophotometer.

-

Data Analysis: Higher absorbance values in the brain homogenate correspond to increased BBB permeability.[10]

Western Blotting for Tight Junction Proteins

This technique is used to quantify the expression levels of specific proteins, such as occludin and claudin-5.

Protocol:

-

Cell or Tissue Lysis: Brain endothelial cells (from in vitro experiments) or brain tissue (from in vivo studies) are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the tight junction proteins of interest (e.g., anti-occludin, anti-claudin-5).

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting signal is captured using an imaging system.

-

Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin) to determine relative protein expression levels.

Conclusion

The available evidence strongly indicates that this compound, acting primarily through the glucocorticoid receptor, enhances the integrity of the blood-brain barrier. This is achieved by upregulating the expression of key tight junction proteins, namely occludin and claudin-5. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other corticosteroids on BBB permeability. For drug development professionals, understanding these mechanisms is crucial for designing novel therapeutic strategies that can either modulate BBB permeability to improve drug delivery to the central nervous system or to restore barrier function in pathological conditions. Further research is warranted to fully elucidate the dose-response relationship of this compound on the BBB and the specific role of the mineralocorticoid receptor in this context.

References

- 1. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occludin as direct target for glucocorticoid-induced improvement of blood–brain barrier properties in a murine in vitro system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of hydrocortisone and TNFα on tight junction proteins in an in vitro model of the human blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUCOCORTICOIDS INDUCE TRANSACTIVATION OF TIGHT JUNCTION GENES OCCLUDIN AND CLAUDIN-5 IN RETINAL ENDOTHELIAL CELLS VIA A NOVEL CIS-ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Balancing Anti-Inflammation and Neurorepair: The Role of Mineralocorticoid Receptor in Regulating Microglial Phenotype Switching After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain mineralocorticoid receptor in health and disease: From molecular signalling to cognitive and emotional function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. ane.pl [ane.pl]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 10. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]

Fludrocortisone regulation of ion channel expression

An In-Depth Technical Guide to the Regulation of Ion Channel Expression by Fludrocortisone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent synthetic mineralocorticoid, is a critical therapeutic agent for managing conditions involving adrenocortical insufficiency. Its primary physiological effects—sodium retention, potassium excretion, and blood pressure elevation—are fundamentally mediated by its intricate regulation of ion channel and transporter expression and activity in target epithelial tissues, most notably the kidney. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, with a focus on the core signaling pathways, downstream effects on key ion channels such as the Epithelial Sodium Channel (ENaC), the Na+/K+-ATPase, and the Renal Outer Medullary Potassium Channel (ROMK), and the experimental methodologies employed to elucidate these processes.

Core Signaling Pathway: The Mineralocorticoid Receptor Cascade

This compound exerts its primary effects through a genomic mechanism initiated by its binding to the intracellular Mineralocorticoid Receptor (MR).[1][2][3] As a highly lipid-soluble steroid, this compound passively diffuses across the cell membrane into the cytoplasm of target cells.[4]

-

Receptor Binding and Activation: In the cytoplasm, this compound binds to the MR, which is typically part of a multiprotein complex that keeps it in an inactive state. This binding induces a conformational change, causing the dissociation of chaperone proteins like heat shock proteins.

-

Nuclear Translocation: The activated this compound-MR complex then translocates into the nucleus.[5]

-

Transcriptional Regulation: Within the nucleus, the complex functions as a ligand-dependent transcription factor. It binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.

-

Induction of Aldosterone-Induced Proteins: This binding initiates the transcription and subsequent translation of key "early-response" aldosterone-induced proteins. A critical mediator in this pathway is the Serum and Glucocorticoid-inducible Kinase 1 (SGK1).[6][7][8]

Caption: this compound genomic signaling pathway.

Regulation of Specific Ion Channels

The proteins synthesized in response to this compound stimulation directly and indirectly modulate the expression, localization, and activity of several crucial ion channels and transporters.

Epithelial Sodium Channel (ENaC)

ENaC is a primary target of the this compound/aldosterone signaling pathway and is critical for sodium reabsorption in the distal nephron of the kidney.[6][9] this compound increases the number and activity of ENaC at the apical membrane of principal cells.[2][5] This is achieved through a dual mechanism:

-

Increased Gene Expression: The this compound-MR complex can directly increase the transcription of the genes encoding ENaC subunits.[10][11]

-

Reduced Channel Degradation (The SGK1/Nedd4-2 Pathway): This is the predominant mechanism for rapid regulation.

-

The ubiquitin-protein ligase Nedd4-2 binds to PY motifs on the C-termini of ENaC subunits, marking them for ubiquitination and subsequent endocytosis and degradation.[7][12]

-

SGK1, induced by this compound, phosphorylates Nedd4-2 at specific serine residues.[13][14]

-

This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester Nedd4-2, preventing it from interacting with and ubiquitinating ENaC.[7]

-

The net result is a decreased rate of ENaC retrieval from the membrane, leading to a higher density of active channels at the cell surface and increased sodium reabsorption.[12][14]

-

Caption: SGK1/Nedd4-2 pathway regulating ENaC density.

Na+/K+-ATPase (Sodium-Potassium Pump)

This compound also increases the density of the Na+/K+-ATPase pump on the basolateral side of renal tubule cells.[1] This pump is essential for maintaining the sodium gradient that drives ENaC-mediated reabsorption. By actively transporting three sodium ions out of the cell in exchange for two potassium ions into the cell, it keeps intracellular sodium concentrations low, favoring passive sodium entry through apical ENaC. The upregulation of Na+/K+-ATPase is also a genomic effect, resulting from increased transcription and translation stimulated by the this compound-MR complex.[1]

Renal Outer Medullary Potassium Channel (ROMK)

ROMK channels are responsible for potassium secretion in the distal nephron.[15] Aldosterone, and by extension this compound, has been shown to increase the mRNA expression of several ROMK isoforms (ROMK2, 3, and 6) in the rat kidney.[16] This transcriptional upregulation ensures that as sodium is reabsorbed, potassium is efficiently secreted into the tubular fluid, maintaining electrolyte homeostasis.

Quantitative Data on Steroid Hormone Regulation of Ion Channels

Direct quantitative data for this compound's effect on ion channel expression is sparse in the literature. However, studies using aldosterone (the natural mineralocorticoid) and dexamethasone (a synthetic glucocorticoid that can also activate the MR) provide valuable insights into the magnitude of these effects.

| Steroid Hormone | Target Ion Channel/Transporter | Tissue/Model | Effect on Abundance | Reference |

| Dexamethasone | αENaC (protein) | Rat Kidney | 2.26 ± 0.04-fold increase | [10][11] |

| Dexamethasone | Na+/H+ exchanger 3 (NHE3) | Rat Kidney | 1.36 ± 0.07-fold increase | [11] |

| Dexamethasone | Na+-K+-2Cl− cotransporter 2 (NKCC2) | Rat Kidney | 1.49 ± 0.07-fold increase | [11] |

| Dexamethasone | Na-Cl cotransporter (NCC) | Rat Kidney | 1.72 ± 0.08-fold increase | [11] |

| Aldosterone | ROMK2, 3, 6 (mRNA) | Rat Kidney | Significant increase | [16] |

Key Experimental Protocols

The elucidation of this compound's regulatory pathways relies on a suite of molecular and physiological techniques.

Quantifying Gene and Protein Expression

-

Real-Time Quantitative PCR (RT-qPCR): This technique is used to measure the relative abundance of mRNA transcripts for specific ion channel subunits (e.g., SCNNA1, SCNNB1, SCNNG1 for ENaC; KCNJ1 for ROMK). Total RNA is extracted from control and this compound-treated cells or tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA.

-

Western Blotting: This method quantifies the total amount of a specific protein. Cell or tissue lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the ion channel subunit of interest (e.g., anti-αENaC). A secondary antibody conjugated to an enzyme or fluorophore allows for detection and quantification.

-

Cell Surface Biotinylation: To specifically measure the abundance of ion channels at the plasma membrane, live cells are treated with a membrane-impermeable biotinylation reagent.[10] After treatment, cells are lysed, and biotinylated (i.e., cell surface) proteins are captured using streptavidin-coated beads. The captured proteins are then eluted and analyzed by Western blotting. This is crucial for distinguishing changes in surface expression from changes in total protein levels.

Measuring Ion Channel Function

-

Patch-Clamp Electrophysiology: Considered the gold standard, this technique directly measures the ionic currents flowing through channels.[17][18] In the whole-cell configuration, a micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the total current from all channels on the cell. It can be used to measure amiloride-sensitive currents to specifically quantify ENaC activity.[10]

-

Fluorescence-Based Ion Flux Assays: These are higher-throughput methods suitable for screening. Cells are loaded with fluorescent dyes that are sensitive to the concentration of specific ions (e.g., sodium-sensitive dyes like Sodium Green) or to changes in membrane potential.[18][19] Following stimulation, the change in fluorescence intensity is measured with a plate reader or microscope, providing an indirect measure of ion channel activity.[19][20]

Investigating Molecular Interactions

-

Co-Immunoprecipitation (Co-IP): This technique is used to verify protein-protein interactions in vivo.[14] A cell lysate is incubated with an antibody that specifically targets a "bait" protein (e.g., SGK1). The antibody-bait complex, along with any interacting "prey" proteins (e.g., Nedd4-2), is captured on beads. The captured proteins are then analyzed by Western blotting to confirm the presence of the prey protein.

-

Chromatin Immunoprecipitation (ChIP): This method demonstrates the direct binding of a transcription factor (like the MR) to a specific DNA sequence (like an HRE) in the context of chromatin.[21] Cells are treated to cross-link proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest (MR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by PCR or sequencing.

Caption: Experimental workflow for studying this compound effects.

Conclusion

This compound meticulously orchestrates the expression and activity of key ion channels to maintain sodium and potassium homeostasis and regulate blood pressure. The core mechanism involves the activation of the mineralocorticoid receptor, leading to the transcriptional upregulation of aldosterone-induced proteins, most notably SGK1. This kinase plays a pivotal role by inhibiting the Nedd4-2-mediated degradation of ENaC, thereby increasing sodium reabsorption. Concurrently, this compound promotes the expression of the basolateral Na+/K+-ATPase to maintain the necessary ionic gradients and the apical ROMK channel to facilitate potassium secretion. A thorough understanding of these molecular pathways, verified through the detailed experimental protocols described herein, is essential for researchers and drug development professionals working to refine therapies for electrolyte disorders and hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. The expanding class of mineralocorticoid receptor modulators: New ligands for kidney, cardiac, vascular, systemic and behavioral selective actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Aldosterone-Regulated Sodium Transport and Blood Pressure [frontiersin.org]

- 7. Interaction of Serum- and Glucocorticoid Regulated Kinase 1 (SGK1) with the WW-Domains of Nedd4-2 Is Required for Epithelial Sodium Channel Regulation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. The epithelial sodium channel (ENaC): Mediator of the aldosterone response in the vascular endothelium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of epithelial Na+ channels by adrenal steroids: mineralocorticoid and glucocorticoid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Frontiers | Nedd4-2 and the Regulation of Epithelial Sodium Transport [frontiersin.org]

- 13. SGK1/Nedd4-2 signaling pathway regulates the activity of human organic anion transporters 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of distal nephron K+ channels (ROMK) mRNA expression by aldosterone in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ion Channel Detection - Creative Bioarray [ionschannel.com]

- 18. What are Ion Channels, Membrane Potential | Molecular Devices [moleculardevices.com]

- 19. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Ion Indicators and Ion Channels Information | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. Aldosterone Mediated Regulation of Epithelial Sodium Channel (ENaC) Subunits in the Rat Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Subcutaneous Fludrocortisone Administration in Mice: Application Notes for Researchers

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive guide for the subcutaneous administration of fludrocortisone in mouse models, intended for researchers, scientists, and drug development professionals. These application notes and protocols detail the necessary procedures, from preparation to monitoring, to ensure consistent and reliable experimental outcomes.

Introduction

This compound, a potent synthetic mineralocorticoid, is a valuable tool in biomedical research for modeling various physiological and pathological states. Its primary action is mediated through the mineralocorticoid receptor (MR), leading to sodium and water retention and potassium excretion.[1] This activity makes it instrumental in studies related to hypertension, cardiovascular disease, and fluid-electrolyte balance.

Applications in Mouse Models

Subcutaneous administration of this compound in mice is utilized across a range of research areas:

-

Cardiovascular Research: To induce hypertension and study its effects on the heart and vasculature. This includes modeling aortic pathologies such as aneurysms and dissection.[2][3]

-

Renal and Fluid Balance Studies: To investigate the mechanisms of sodium and water retention and their impact on renal function and overall fluid homeostasis.[4]

-

Neuroscience: To explore the role of mineralocorticoid receptors in the brain, including their influence on neuronal activity and behavior.

-

Endocrinology: To model conditions of mineralocorticoid excess and to study the interplay between the renin-angiotensin-aldosterone system (RAAS) and other hormonal pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the subcutaneous administration of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration in Humans)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [1][5] |

| Plasma Half-life | 1 - 3.5 hours | [5] |

| Biological Half-life | 18 - 36 hours | [6] |

Note: Specific pharmacokinetic data for subcutaneous administration in mice is limited. The provided data is based on oral administration in humans and should be used as a general reference.

Table 2: Reported Dosages and Effects of Subcutaneous this compound in Mice

| Dosage | Vehicle | Duration | Key Effects Observed | Reference |

| 12 mg/kg/day | 85% PEG-400 + 15% DMSO | 28 days | Increased systolic blood pressure, induction of aortic pathologies. | [2][3] |

| 5, 10, 25 mg/kg (single or repeated injections) | Sesame Oil | Variable | Dose-dependent increases in water and sodium intake. | [4] |

Table 3: Quantitative Effects on Physiological Parameters in Mice

| Parameter | Dosage | Change Observed | Reference |

| Systolic Blood Pressure | 12 mg/kg/day | Significant increase compared to vehicle. | [2] |

| Water Intake (24h) | 25 mg/kg (single injection) | Increased from ~3.5 ml to ~7.0 ml. | [4] |

| 1.8% Saline Intake (24h) | 25 mg/kg (single injection) | Increased from ~0.7 ml to ~1.7 ml. | [4] |

Experimental Protocols

Preparation of this compound Suspension

Materials:

-

This compound acetate (powder)

-

Sesame oil (sterile) or a mixture of 85% Polyethylene glycol 400 (PEG-400) and 15% Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Sonicator

-

Vortex mixer

Procedure for Sesame Oil Suspension:

-

Weigh the required amount of this compound acetate powder.

-

Transfer the powder to a sterile tube.

-

Add the appropriate volume of sterile sesame oil to achieve the desired concentration (e.g., 0.5–2.5 mg/100 µl).

-

Suspend the powder in the oil by sonication followed by vortexing until a uniform suspension is achieved.

Procedure for PEG-400/DMSO Solution:

-

Prepare a vehicle solution of 85% PEG-400 and 15% DMSO.

-

Dissolve the this compound acetate powder in the vehicle to the desired final concentration (e.g., for implantation of osmotic pumps).

Subcutaneous Injection Procedure

Materials:

-

Prepared this compound suspension/solution

-

Sterile syringes (e.g., 0.5-1 ml)

-

Sterile needles (e.g., 25-27 gauge)

-

70% ethanol or other skin disinfectant

-

Animal restrainer (optional)

Procedure:

-

Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.

-

Disinfect the injection site (e.g., the dorsal midline between the scapulae or the flank) with 70% ethanol.

-

Insert the needle bevel-up into the base of the tented skin, parallel to the body.

-

Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

-

Inject the suspension slowly.

-

Withdraw the needle and gently massage the injection site for a few seconds to aid dispersion and prevent reflux of the viscous solution.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is through the activation of the mineralocorticoid receptor, a nuclear hormone receptor.

Caption: this compound signaling pathway.

The experimental workflow for a typical study involving subcutaneous this compound administration is outlined below.

Caption: Experimental workflow for this compound studies.

Animal Monitoring and Welfare

Continuous and careful monitoring of animals is crucial to ensure their welfare and the integrity of the experimental data.

Potential Adverse Effects:

-

Hypertension: A primary and expected effect of this compound administration.

-

Aortic Pathologies: Including aortic rupture, which can lead to sudden death.[2]

-

Fluid and Electrolyte Imbalance: Signs may include edema or dehydration.

-

General Signs of Distress: Lethargy, ruffled fur, hunched posture, and weight loss.[4]

Monitoring Protocol:

-

Daily Health Checks: Visually inspect animals for any signs of distress.

-

Body Weight: Measure at baseline and at regular intervals (e.g., weekly or more frequently if concerns arise). A significant weight loss (e.g., >15-20%) may necessitate intervention or euthanasia.

-

Blood Pressure: Monitor regularly using a non-invasive tail-cuff system, especially in studies where hypertension is a key endpoint.

-

Water and Food Intake: Quantify daily intake if relevant to the study, as significant changes can indicate adverse effects.

-

Humane Endpoints: Establish clear criteria for humane endpoints before the study begins. These may include excessive weight loss, severe lethargy, signs of pain, or the development of significant aortic abnormalities detected by imaging.

Conclusion

Subcutaneous administration of this compound is a robust method for inducing mineralocorticoid-related effects in mouse models. Adherence to the detailed protocols for preparation, administration, and diligent monitoring outlined in these application notes will contribute to the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Membrane Glucocorticoid Receptor Activation Induces Proteomic Changes Aligning with Classical Glucocorticoid Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

Application Notes and Protocols: Dose-Response Analysis of Fludrocortisone in Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids are three-dimensional (3D) cell culture systems that mimic the key structural and functional characteristics of in vivo organs. Their ability to recapitulate tissue-specific physiology makes them powerful tools for disease modeling and drug screening. This document provides a detailed protocol for conducting a dose-response analysis of Fludrocortisone using organoid models. This compound is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity, used clinically for treating adrenal insufficiency.[1][2][3] Understanding its effects in a controlled, organ-specific 3D environment can provide valuable insights into its mechanism of action and potential therapeutic applications.

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response analysis of this compound on intestinal organoids. These tables are provided as a template for presenting experimental findings.

Table 1: Effect of this compound on Organoid Viability

| This compound Concentration (nM) | Mean Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 1 | 98.6 | ± 4.8 |

| 10 | 95.3 | ± 5.1 |

| 100 | 88.7 | ± 6.3 |

| 1000 (1 µM) | 75.2 | ± 7.1 |

| 10000 (10 µM) | 58.9 | ± 8.5 |

Table 2: IC50 of this compound in Intestinal Organoids

| Parameter | Value |

| IC50 | 8.5 µM |

Experimental Protocols

This section details the methodologies for the key experiments involved in the dose-response analysis of this compound in organoid models.

Protocol 1: Organoid Culture and Maintenance

This protocol is adapted from established methods for culturing intestinal organoids.[4][5]

Materials:

-

Human intestinal organoids

-

Matrigel® Matrix

-

IntestiCult™ Organoid Growth Medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Gentle Cell Dissociation Reagent

-

24-well and 96-well culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.

-

Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold PBS.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the organoid pellet in 1 mL of IntestiCult™ Organoid Growth Medium.

-

Mix the organoid suspension with Matrigel® at a 1:2 ratio (organoid suspension:Matrigel®).

-

Plate 50 µL domes of the Matrigel®-organoid mixture into the center of pre-warmed 24-well plate wells.

-

Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes.

-

Gently add 500 µL of IntestiCult™ Organoid Growth Medium to each well.

-

Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.

-

Passage the organoids every 7-10 days by dissociating the Matrigel® domes and breaking down the organoids mechanically or enzymatically.

Protocol 2: Dose-Response Analysis of this compound

This protocol outlines the steps for treating organoids with varying concentrations of this compound and assessing their viability.[6][7]

Materials:

-

Mature intestinal organoids in 24-well plates

-

This compound stock solution (in DMSO)

-

IntestiCult™ Organoid Growth Medium

-

96-well white, clear-bottom plates

-

CellTiter-Glo® 3D Cell Viability Assay

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in IntestiCult™ Organoid Growth Medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Harvest mature organoids from the 24-well plate by dissociating the Matrigel® domes.

-

Break the organoids into smaller fragments by gentle pipetting.

-

Count the organoid fragments and adjust the concentration to approximately 100-200 fragments per 50 µL of Matrigel®.

-

Seed 50 µL of the organoid-Matrigel® suspension into each well of a 96-well plate.

-

Allow the Matrigel® to solidify at 37°C for 15-20 minutes.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C and 5% CO2 for 72 hours.[7]

-

After the incubation period, perform a cell viability assay using the CellTiter-Glo® 3D Cell Viability Assay kit according to the manufacturer's instructions.[6]

-

Briefly, add 100 µL of the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key processes.

Caption: this compound signaling pathway.

Caption: Experimental workflow for dose-response analysis.

References

- 1. This compound | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

Application Notes: Fludrocortisone as a Mineralocorticoid Receptor Agonist in Cognitive Function Research

Fludrocortisone is a potent synthetic corticosteroid with high mineralocorticoid activity, primarily acting as an agonist at the mineralocorticoid receptor (MR).[1] These receptors are densely expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex, which are integral to memory and executive functions.[2][3] This targeted action makes this compound a valuable pharmacological tool for researchers investigating the role of MR-mediated signaling in cognitive health and disease.

The primary application of this compound in this context is to probe the effects of high MR occupation on various cognitive domains.[4][5] Studies have demonstrated that stimulating MRs with this compound can influence verbal memory, executive function, and working memory.[2][6] The effects, however, can be dependent on the specific cognitive task and the study population, highlighting the nuanced role of MR signaling.[6] For instance, while this compound has been shown to improve verbal memory in healthy individuals and patients with major depression, it has also been observed to impair it in individuals with Borderline Personality Disorder.[2][6]

Furthermore, this compound administration provides a method to study the downstream effects of MR activation, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.[3][7] Its use can help elucidate the complex interplay between corticosteroid receptors and cognitive performance in both healthy and clinical populations.

Mechanism of Action: Signaling Pathway

This compound readily crosses the blood-brain barrier and binds to cytoplasmic MRs in the brain.[1] This agonist-receptor complex translocates to the nucleus to regulate gene expression. Additionally, non-genomic, membrane-bound MRs are involved in rapid cognitive effects, potentially by promoting glutamate release in the hippocampus and prefrontal cortex.[3] MR stimulation also plays a role in the negative feedback regulation of the HPA axis.[3]

Caption: this compound activates MR, leading to cognitive modulation.

Quantitative Data Summary

The following table summarizes key quantitative findings from representative studies using this compound to investigate cognitive function.

| Study (Author, Year) | Population | Study Design | This compound Dose | Key Cognitive Outcomes | Other Significant Findings |

| Schultebraucks et al., 2015[4] | 30 Patients with Primary Adrenal Insufficiency | Repeated-measures, within-subject | Daily therapeutic dose (skipped for one session) | Improved verbal memory (p=0.046). Trend-level improvements in attention (Number-Combination Test, p=0.074) and executive function (Stroop Task, p=0.068).[4] | Mood state was significantly better during high MR occupation (p=0.023).[8] |

| Otte et al., 2015[2] | 24 Depressed Patients, 24 Healthy Controls | Randomized, double-blind, within-subject crossover | 0.4 mg (single dose) | Improved verbal memory and executive function across both groups. No effect on visuospatial memory or psychomotor speed.[2] | This compound decreased salivary cortisol secretion. Cortisol inhibition correlated with verbal memory performance.[2][3] |

| Wingenfeld et al., 2015[6] | 39 Women with Borderline Personality Disorder (BPD), 39 Healthy Controls | Randomized, placebo-controlled, within-subject crossover | 0.4 mg (single dose) | Impaired verbal and visuospatial memory in BPD patients (significant group x treatment interaction). Improved working memory in both groups.[6] | Highlights population-specific differential effects of MR stimulation on cognition.[6] |

| Belvederi et al., 2010[7] | 14 Patients with Psychotic Major Depression (PMD), 16 Non-Psychotic, 19 Healthy Controls | Pre-post administration | 0.5 mg (single dose) | Not a primary cognitive study, but assessed HPA axis response. | PMDs showed diminished cortisol suppression (impaired HPA feedback) in response to this compound compared to controls.[7] |

Experimental Protocols

The following sections provide a generalized protocol for conducting a cognitive function study using this compound, based on methodologies from the cited literature.[2][4][6]

Study Design: Within-Subject Crossover

A randomized, double-blind, placebo-controlled, within-subject crossover design is a robust methodology for these studies.[2][6] This design minimizes inter-individual variability, as each participant serves as their own control.

Caption: Crossover design workflow for a this compound study.

Protocol Details

A. Participant Selection:

-

Define clear inclusion/exclusion criteria based on the research question (e.g., healthy volunteers, patients with a specific clinical diagnosis).[2][6]

-

Screen for contraindications to this compound, such as hypertension or hypokalemia.[1]

-

For clinical populations, ensure medication is stable or participants are medication-free for a defined period prior to the study.[2][6]

B. Drug Administration:

-

Dosage: A single oral dose of 0.4 mg is commonly used in studies with healthy or depressed individuals.[2][3] Doses up to 0.5 mg have been used for HPA axis studies.[7] For patients with adrenal insufficiency, the protocol may involve withholding their daily maintenance dose (e.g., 0.1-0.2 mg).[1][4]

-

Placebo: Use an identical-appearing placebo for the control condition.

-

Timing: Administer the drug/placebo at a set time before cognitive testing. Considering this compound's Tmax is 0.5-2 hours, testing should be timed to coincide with peak plasma concentration.[1] For example, administer the drug 90-120 minutes before the cognitive battery begins.

C. Cognitive Assessment Battery:

-

Select validated neuropsychological tests targeting specific cognitive domains. To minimize learning effects in crossover designs, use parallel versions of the tests for each session.[4]

| Cognitive Domain | Specific Test Example | Description |

| Verbal Learning & Memory | Auditory-Verbal Learning Test (AVLT)[4] | Assesses immediate recall, learning over trials, and delayed recall of a word list. |

| Visuospatial Memory | Rey-Osterrieth Complex Figure (ROCF) Test[4] | Participants copy a complex geometric figure and then reproduce it from memory. |

| Working Memory | Digit Span Task (from WAIS)[4] | Measures verbal working memory by asking participants to repeat sequences of numbers forwards and backwards. |

| Executive Function & Attention | Stroop Interference Task[4] | Evaluates cognitive flexibility and selective attention by measuring the ability to name the ink color of a color word when there is a mismatch (e.g., the word "BLUE" printed in red ink). |

D. Physiological and Biomarker Measurements:

-

Blood Pressure: Measure systolic and diastolic blood pressure at baseline, and immediately before and after cognitive testing, as this compound can cause hypertension.[1][4]

-

Cortisol Levels: Collect saliva or serum samples at timed intervals (e.g., every 60 minutes) following drug administration to measure cortisol suppression and assess HPA axis feedback inhibition.[2][7]

Data Analysis

-

For crossover designs, use paired t-tests or repeated-measures ANOVA to compare cognitive scores and physiological measures between the this compound and placebo conditions.

-

Use correlation analyses to explore relationships between physiological changes (e.g., degree of cortisol suppression) and cognitive performance.[2]

Logical Relationships in this compound Cognitive Effects

The cognitive effects of MR stimulation are not uniform across all domains or populations. The diagram below illustrates the differential outcomes observed in the literature.

Caption: this compound's cognitive impact varies by domain and population.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdc-berlin.de [mdc-berlin.de]

- 3. Mineralocorticoid Receptor Stimulation Improves Cognitive Function and Decreases Cortisol Secretion in Depressed Patients and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of mineralocorticoid receptor stimulation via this compound on memory in women with borderline personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mineralocorticoid receptor agonist, this compound, differentially inhibits pituitary-adrenal activity in humans with psychotic major depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of this compound in Cognition and Mood in Patients with Primary Adrenal Insufficiency (Addison's Disease) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Assessing Fludrocortisone Effects on Gene Expression via qPCR

References

- 1. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Reactome | NR3C2 binds this compound [reactome.org]

- 5. Angiotensin II and aldosterone regulate gene transcription via functional mineralocortocoid receptors in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Aldosterone-Regulating Receptors and Aldosterone-Driver Somatic Mutations [frontiersin.org]

- 10. Gene expression profiles in aldosterone-producing adenomas and adjacent adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Gonadotropin inhibitory hormone downregulates steroid hormone secretion and genes expressions in duck granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Situ Hybridization for Localizing Fludrocortisone-Responsive Transcripts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, functioning as an agonist for the mineralocorticoid receptor (MR).[1] Upon binding to the cytoplasmic MR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2] This regulation of gene expression underlies the therapeutic effects of this compound, which is primarily used in the management of adrenocortical insufficiency (Addison's disease) and salt-losing adrenogenital syndrome. The key physiological effects of this compound, mediated by these transcriptional changes, include increased sodium and water retention and increased potassium excretion.[1]

Understanding the spatial and temporal expression patterns of this compound-responsive transcripts is crucial for elucidating its mechanism of action, identifying target tissues and cell types, and assessing off-target effects. In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific mRNA sequences within the morphological context of a tissue section.[3] This technique provides valuable insights into which cells are responding to this compound and the heterogeneity of this response within a tissue.

This application note provides detailed protocols for chromogenic in situ hybridization (CISH) and fluorescence in situ hybridization (FISH) to localize key this compound-responsive transcripts, such as the epithelial sodium channel (ENaC) subunits and serum- and glucocorticoid-regulated kinase 1 (SGK1).

Key this compound-Responsive Transcripts